molecular formula C20H20N4O B11275179 3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide

3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide

Cat. No.: B11275179
M. Wt: 332.4 g/mol
InChI Key: CTDUDQATOHUCRP-UHFFFAOYSA-N
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Description

3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzamide moiety linked to a pyridazine ring, which is further substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide typically involves the following steps:

    Formation of 6-phenylpyridazin-3-amine: This intermediate can be synthesized by reacting 3,6-dichloropyridazine with phenylboronic acid in the presence of a palladium catalyst.

    Coupling Reaction: The 6-phenylpyridazin-3-amine is then coupled with 3-aminobenzamide under suitable conditions to form the desired product. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide or pyridazine derivatives.

Scientific Research Applications

3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(6-phenylpyridazin-3-yl)amino]benzoic acid
  • 3-[(6-phenylpyridazin-3-yl)amino]-N-[(4-propoxyphenyl)methyl]benzamide

Uniqueness

Compared to similar compounds, 3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide may exhibit unique biological activities due to its specific structural features. The presence of the propyl group and the benzamide moiety can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(6-phenylpyridazin-3-yl)amino]-N-propylbenzamide

InChI

InChI=1S/C20H20N4O/c1-2-13-21-20(25)16-9-6-10-17(14-16)22-19-12-11-18(23-24-19)15-7-4-3-5-8-15/h3-12,14H,2,13H2,1H3,(H,21,25)(H,22,24)

InChI Key

CTDUDQATOHUCRP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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